molecular formula C18H26O4 B1251093 7-Butyl-6,8-dihydroxy-3(R)-pentylisochroman-1-one

7-Butyl-6,8-dihydroxy-3(R)-pentylisochroman-1-one

Cat. No. B1251093
M. Wt: 306.4 g/mol
InChI Key: UKZZACSDAMLDLW-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Butyl-6,8-dihydroxy-3(R)-pentylisochroman-1-one is a natural product found in Geotrichum, Crassocephalum crepidioides, and Dipodascus with data available.

Scientific Research Applications

Antimalarial and Antimicrobial Applications

  • Antimalarial and Antimicrobial Properties : Research has identified 7-Butyl-6,8-dihydroxy-3(R)-pentylisochroman-1-one as a compound with notable antimalarial, antituberculous, and antifungal activities. This compound was isolated from the endophytic fungus Geotrichum sp. and demonstrated effectiveness against various pathogens (Kongsaeree et al., 2003). Additionally, its presence in other endophytic fungi like Gibberella moniliformis suggests a broader spectrum of antimicrobial properties (Kim et al., 2018).

  • Antibacterial Activity : A synthetic approach to this compound revealed its potential antibacterial effects. The synthesized version showed activity against several bacterial strains, highlighting its promise as an antibacterial agent (Saeed et al., 2013).

Antifungal and Plant-Related Studies

  • Antifungal and Plant Interactions : Isolation of this compound from Crassocephalum biafrae also showed antifungal activity, suggesting its utility in plant protection or as a model for developing new antifungal agents (Tabopda et al., 2009).

  • Mangrove Fungus Derivatives : Another study focused on derivatives of this compound isolated from a mangrove endophytic fungus, highlighting its natural occurrence in various ecological niches and potential for environmental applications (Qiu et al., 2020).

properties

Product Name

7-Butyl-6,8-dihydroxy-3(R)-pentylisochroman-1-one

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

(3R)-7-butyl-6,8-dihydroxy-3-pentyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C18H26O4/c1-3-5-7-8-13-10-12-11-15(19)14(9-6-4-2)17(20)16(12)18(21)22-13/h11,13,19-20H,3-10H2,1-2H3/t13-/m1/s1

InChI Key

UKZZACSDAMLDLW-CYBMUJFWSA-N

Isomeric SMILES

CCCCC[C@@H]1CC2=CC(=C(C(=C2C(=O)O1)O)CCCC)O

Canonical SMILES

CCCCCC1CC2=CC(=C(C(=C2C(=O)O1)O)CCCC)O

synonyms

7-butyl-6,8-dihydroxy-3(R)-pentylisochroman-1-one
BDHPIC cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Butyl-6,8-dihydroxy-3(R)-pentylisochroman-1-one
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Reactant of Route 6
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